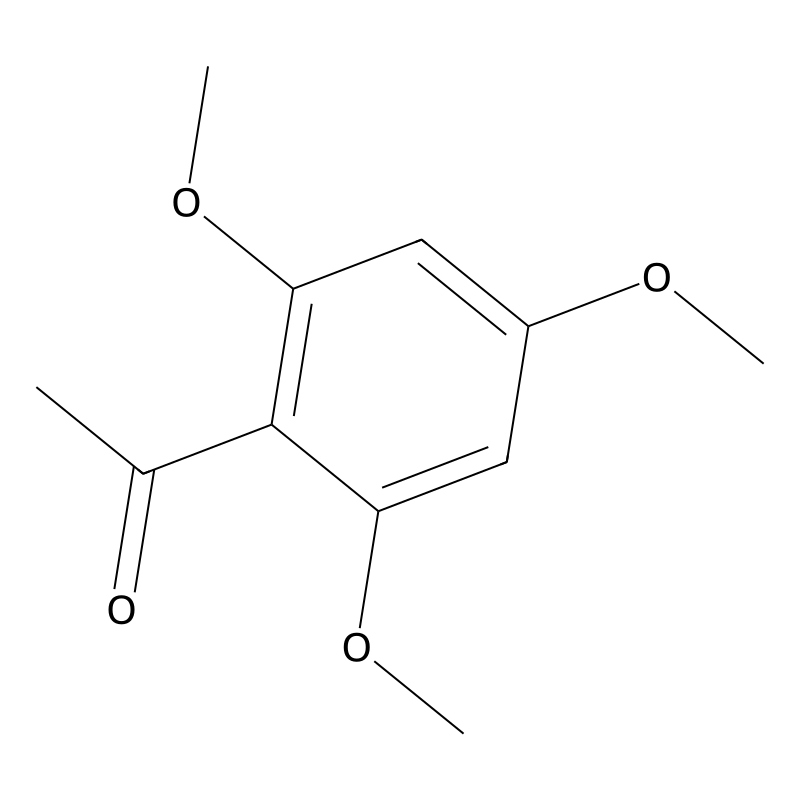

2',4',6'-Trimethoxyacetophenone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Synthesis:

2',4',6'-Trimethoxyacetophenone is an organic compound with the chemical formula C₁₁H₁₄O₄. It is a white crystalline solid with a melting point of 98-102°C. The synthesis of 2',4',6'-Trimethoxyacetophenone can be achieved through various methods, including the Friedel-Crafts acylation of anisole with acetic anhydride in the presence of a Lewis acid catalyst [].

Applications:

The primary application of 2',4',6'-Trimethoxyacetophenone in scientific research lies in the synthesis of various organic compounds, particularly chalcones. Chalcones are a class of natural products with diverse biological activities, including anti-inflammatory, anti-cancer, and antioxidant properties [].

- Synthesis of Chalcones: 2',4',6'-Trimethoxyacetophenone serves as a key starting material for the synthesis of 4,2',4',6'-tetramethoxychalcone through Claisen-Schmidt condensation with p-methoxyacetophenone []. This specific chalcone derivative exhibits promising anti-cancer potential against various cancer cell lines [].

Other Potential Applications:

While the primary use of 2',4',6'-Trimethoxyacetophenone in research focuses on chalcone synthesis, ongoing research explores its potential applications in other areas:

- Drug Discovery: The presence of methoxy groups in the molecule suggests potential for further modification and exploration of its biological activities, which might lead to the development of new drugs [].

- Material Science: The unique properties of 2',4',6'-Trimethoxyacetophenone, such as its solubility and potential for functionalization, might be valuable in the development of new materials with specific functionalities.

Limitations and Future Research:

While 2',4',6'-Trimethoxyacetophenone shows promise in various research applications, further studies are needed to fully understand its potential and limitations.

- Limited Research: Compared to other starting materials used in organic synthesis, research on 2',4',6'-Trimethoxyacetophenone is relatively limited. More research is necessary to explore its full potential and identify novel applications.

- Safety and Environmental Concerns: As with any chemical compound, the safety and environmental impact of 2',4',6'-Trimethoxyacetophenone need to be thoroughly evaluated before widespread use.

2',4',6'-Trimethoxyacetophenone is an organic compound with the molecular formula CHO and a molecular weight of 210.23 g/mol. It is characterized by three methoxy groups (-OCH) attached to the aromatic ring at the 2', 4', and 6' positions, making it a derivative of acetophenone. This compound is known for its light sensitivity and is soluble in organic solvents like chloroform. It has a melting point range of approximately 98-102 °C and a predicted boiling point of about 343 °C .

- Oxidation: It can be oxidized to form corresponding carboxylic acids using agents like potassium permanganate or chromium trioxide.

- Reduction: The acetyl group can be reduced to an alcohol group using reducing agents such as sodium borohydride or lithium aluminum hydride.

- Substitution: The methoxy groups can participate in nucleophilic substitution reactions, leading to various substituted derivatives depending on the nucleophile used .

Common Reagents and Conditions- Oxidation Agents: Potassium permanganate, chromium trioxide.

- Reducing Agents: Sodium borohydride, lithium aluminum hydride.

- Substitution Reagents: Sodium hydroxide or other strong bases.

Research indicates that 2',4',6'-trimethoxyacetophenone exhibits biological activity, particularly in cancer research. It has been shown to interact with various molecular targets, including:

- Aromatase: Inhibiting this enzyme can affect estrogen synthesis, which is crucial in hormone-dependent cancers.

- Topoisomerase II: This interaction may disrupt DNA replication and transcription processes, leading to apoptosis in cancer cells .

Additionally, studies suggest that it may interfere with tubulin polymerization, akin to colchicine analogs, which can lead to mitotic arrest and affect cell viability.

The synthesis of 2',4',6'-trimethoxyacetophenone typically involves the Friedel-Crafts acylation reaction. A common method includes:

- Starting Material: 1,3,5-trimethoxybenzene.

- Reagents: Acetyl chloride and aluminum chloride as a catalyst.

- Solvent: Dichloromethane.

- Procedure:

2',4',6'-Trimethoxyacetophenone finds applications in several fields:

- Pharmaceuticals: As a potential lead compound in drug development due to its biological activity against cancer cells.

- Chemical Research: Used as a reagent in organic synthesis for creating more complex molecules.

- Agriculture: Potential use in developing pesticides or herbicides due to its biological properties .

Studies have demonstrated that 2',4',6'-trimethoxyacetophenone interacts with various enzymes and cellular pathways. Its ability to inhibit aromatase and topoisomerase II suggests potential therapeutic applications in treating hormone-sensitive cancers. Additionally, its structural similarity to colchicine allows it to compete for binding sites on tubulin, disrupting microtubule formation essential for cell division .

Several compounds share structural similarities with 2',4',6'-trimethoxyacetophenone. Here’s a comparison highlighting its uniqueness:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 3',4',5'-Trimethoxyacetophenone | Three methoxy groups at different positions | Exhibits distinct biological activity profile |

| 2-Hydroxy-4,5,6-trimethoxyacetophenone | Hydroxyl group addition | Increased solubility and potential reactivity |

| Phloroacetophenone trimethyl ether | Similar methoxy substitutions | Different electronic properties affecting reactivity |

| 1-(2,4,6-Trimethoxyphenyl)ethanone | Ethyl substitution instead of acetyl | Altered physical properties impacting applications |

Uniqueness

The presence of three methoxy groups at specific positions not only influences its reactivity but also enhances its biological activity compared to other acetophenone derivatives. This structural configuration contributes significantly to its potential as a therapeutic agent in cancer treatment .

XLogP3

GHS Hazard Statements

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant